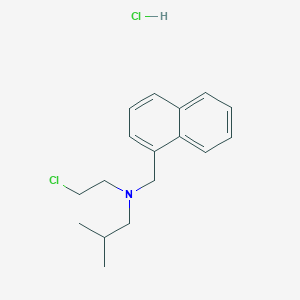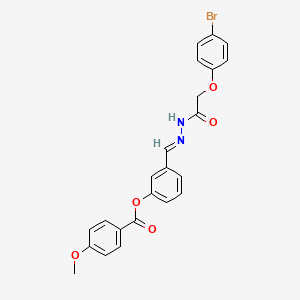
4-((2-Chlorobenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-Chlorobenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: , also known by its chemical formula C23H19ClN4O3 , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
准备方法
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 2-(2-chlorobenzylidene)hydrazinecarbothioamide . Subsequent cyclization of this intermediate yields the target compound.
Reaction Conditions::- Cyclization occurs under acidic conditions (e.g., using hydrochloric acid) at an elevated temperature.
2-Chlorobenzaldehyde: reacts with in a solvent (such as ethanol or methanol) under reflux conditions.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and safety is crucial in large-scale production.
化学反应分析
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Substituents on the triazole ring can be modified through substitution reactions.
Reduction: Reduction of the azo bond or other functional groups is possible.
Oxidation: Oxidizing agents like or .
Substitution: Various nucleophiles (e.g., , , or ).
Reduction: Reducing agents such as or .
Major Products:: The specific products depend on reaction conditions and substituents. Common products include derivatives with altered functional groups or stereochemistry.
科学研究应用
Chemistry::
Bioconjugation: The compound’s thiol group allows for bioconjugation to biomolecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Anticancer Properties: Research suggests potential anticancer activity due to its interaction with cellular targets.
Antimicrobial Activity: Investigations into its antibacterial and antifungal effects are ongoing.
Dye Synthesis: The compound’s chromophoric properties make it useful in dye synthesis.
Material Science: It may find applications in materials like sensors or coatings.
作用机制
The exact mechanism remains an active area of study. It likely involves interactions with cellular proteins, signaling pathways, or enzymatic processes.
相似化合物的比较
While 4-((2-Chlorobenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is unique, similar compounds include:
- Other triazole derivatives with varying substituents .
2-(2-(2-Chlorobenzylidene)hydrazino)-N-(4-chlorophenyl)-2-oxoacetamide: .
属性
分子式 |
C15H10Cl2N4S |
|---|---|
分子量 |
349.2 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-4-[(E)-(2-chlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10Cl2N4S/c16-12-7-5-10(6-8-12)14-19-20-15(22)21(14)18-9-11-3-1-2-4-13(11)17/h1-9H,(H,20,22)/b18-9+ |
InChI 键 |
UPKZPSWHNGTULU-GIJQJNRQSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B12001384.png)
![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12001390.png)
![4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12001393.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)


![[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea](/img/structure/B12001413.png)
![2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol](/img/structure/B12001422.png)

